Home > Products > Screening Compounds P43421 > 4,7-Dichloropyrido[4,3-D]pyrimidine
4,7-Dichloropyrido[4,3-D]pyrimidine -

4,7-Dichloropyrido[4,3-D]pyrimidine

Catalog Number: EVT-14117638
CAS Number:
Molecular Formula: C7H3Cl2N3
Molecular Weight: 200.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,7-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. Its molecular formula is C7H3Cl2N3C_7H_3Cl_2N_3 with a molecular weight of approximately 200.02 g/mol. The compound features chlorine substituents at the 4 and 7 positions, which significantly influence its chemical reactivity and biological activity. This compound falls under the broader category of pyrido[4,3-d]pyrimidines, which are noted for their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 4,7-Dichloropyrido[4,3-d]pyrimidine typically involves several methodologies:

  1. Multicomponent Reactions: These reactions integrate multiple reactants to form the desired product in a single step.
  2. Cyclization Reactions: This involves the formation of cyclic structures from linear precursors.
  3. Halogenation: The introduction of chlorine atoms into the structure can be achieved through various halogenation techniques.

Technical details include:

  • Starting Materials: Often derived from simpler pyridine and pyrimidine derivatives.
  • Reagents: Common reagents include phosphorus oxychloride for chlorination and various bases for facilitating cyclization reactions.
  • Yields: Yields can vary significantly based on the method used, with some methods achieving yields above 80% under optimized conditions .
Molecular Structure Analysis

The molecular structure of 4,7-Dichloropyrido[4,3-d]pyrimidine features two fused rings:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Pyrimidine Ring: A six-membered ring with two nitrogen atoms.

Structural Data

  • Chemical Formula: C7H3Cl2N3C_7H_3Cl_2N_3
  • Molecular Weight: Approximately 200.02 g/mol
  • Chlorine Substituents: Located at positions 4 and 7.

The presence of chlorine substituents enhances its reactivity, particularly in nucleophilic substitution reactions, making it amenable to further synthetic modifications .

Chemical Reactions Analysis

4,7-Dichloropyrido[4,3-d]pyrimidine undergoes several important chemical reactions:

  1. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in various reactions.
  2. Reduction Reactions: The compound may be reduced to yield derivatives with altered biological activity.
  3. Condensation Reactions: Can form more complex structures through condensation with other reagents.

Technical details include:

  • Typical reaction conditions involve solvents like dimethyl sulfoxide or ethanol under controlled temperatures.
  • Reaction yields and product purity are often assessed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Mechanism of Action

The mechanism of action for 4,7-Dichloropyrido[4,3-d]pyrimidine primarily involves its interaction with specific protein kinases:

  • Target Kinases: Studies have indicated that this compound selectively inhibits cyclin-dependent kinase 5 and dual-specificity tyrosine-regulated kinase 1A.
  • Binding Affinity: Molecular docking studies suggest that the compound binds effectively to the active sites of these kinases, influencing their activity.

Data from structure-activity relationship analyses indicate that modifications to the base structure can enhance inhibitory potency against these targets, demonstrating potential for therapeutic applications in treating diseases linked to kinase dysregulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 156-157 °C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.
  • Reactivity: The presence of chlorine makes it reactive towards nucleophiles and susceptible to various substitution reactions.

Relevant data from studies highlight that the compound's physical state and solubility characteristics make it suitable for various applications in medicinal chemistry .

Applications

The primary applications of 4,7-Dichloropyrido[4,3-d]pyrimidine lie in medicinal chemistry:

  • Therapeutic Development: It is being explored as a potential inhibitor for specific kinases involved in cancer progression and neurodegenerative diseases.
  • Biological Studies: Used in research to understand kinase signaling pathways and their implications in disease mechanisms.

Research indicates that derivatives of this compound exhibit selective inhibition profiles that could lead to the development of targeted therapies for conditions associated with dysregulated kinase activity .

Synthetic Methodologies for 4,7-Dichloropyrido[4,3-D]pyrimidine Derivatives

Sequential Cross-Coupling Strategies for Regioselective Functionalization

The C4 and C7 chlorines exhibit distinct electronic environments, enabling sequential functionalization. Suzuki-Miyaura couplings proceed first at the electron-deficient C4 position (adjacent to N3), followed by C7 substitution. In synthesizing V-shaped CDK5/DYRK1A inhibitors, C4 arylation with 2-formylthiophen-4-ylboronic acid achieves 83% yield using Pd(PPh₃)₄/K₂CO₃ in toluene at 110°C. Subsequent C7 coupling with 4-hydroxyphenylboronic acid furnishes disubstituted derivatives in 75–89% yield [1]. This regioselectivity arises from the lower LUMO energy at C4, as confirmed by DFT calculations.

Table 1: Regioselective Cross-Coupling Outcomes

StepReaction ConditionsCatalyst/LigandYield (%)Reference
C4 ArylationSuzuki, toluene, 110°CPd(PPh₃)₄69–83 [1]
C7 AminationBuchwald, dioxane, 100°CPd₂(dba)₃/XPhos85–92 [1]
One-Pot C4/C7Sequential SuzukiPd(PPh₃)₄78 [1]

One-Pot Multi-Component Annulation Approaches

Solvent-free and microwave-assisted annulations enable rapid access to fused pyrimidoquinolines. The Vilsmeier-Haack cyclization of 6-(arylamino)uracil with POCl₃/DMF at 80°C generates pyrimido[4,5-b]quinoline cores in 85–92% yield [8]. Similarly, Pictet-Spengler reactions between 2-chloro-3-formylquinolines and urea/thiourea under microwave irradiation (5 min) afford tricyclic derivatives. These methods circumvent the need for isolating unstable intermediates, improving efficiency. Key advantages include:

  • Atom economy exceeding 80% in solvent-free protocols
  • Reaction times reduced from hours to minutes under microwave irradiation
  • Compatibility with electron-withdrawing/donating groups on aryl substrates [8]

Transition Metal-Catalyzed Cyclization Protocols

Palladium and copper catalysts enable C-N/C-C bond formations critical for heterocyclic ring closure. Buchwald-Hartwig aminations install aryl/alkyl amines at C7, while Sonogashira couplings introduce alkynes for subsequent cyclizations. For N-bridged self-assembling systems, key steps include:

  • Sandmeyer iodination of dimethyl 5-aminoisophthalate (74% yield)
  • Sonogashira coupling with terminal alkynes (Pd/CuI, 82–85% yield)
  • Hydrogenation over Pd/C (quantitative yield) [3]Copper-catalyzed Ullmann couplings also construct diaryl ethers at C4, achieving 70–88% yield with 10 mol% CuI/1,10-phenanthroline [7].

Optimization of Suzuki-Miyaura and Buchwald-Hartwig Reactions

Catalyst selection critically impacts efficiency and scalability. Pd-XPhos systems enable Suzuki couplings at 0.3 mol% loading in one-pot borylation/coupling sequences for pharmaceutical intermediates [10]. Key optimizations include:

  • Ligand bulkiness: BrettPhos and RuPhos enhance Buchwald amination yields to >90% for sterically hindered amines
  • Solvent effects: Ethanol or n-butanol suppresses protodehalogenation in Suzuki reactions
  • Oxygen control: Rigorous deaeration minimizes homocoupling byproducts [10]For 4,7-dichloropyrido[4,3-d]pyrimidine, C7 amination precedes C4 substitution due to the diminished reactivity of C4 after C7 functionalization. Optimized conditions use Pd₂(dba)₃/XPhos in dioxane at 100°C with K₃PO₄ base [1].

Table 2: Ligand and Catalyst Optimization

Reaction TypeOptimal CatalystBase/SolventPd Residual (ppm)
Suzuki-MiyauraPd-XPhos G2K₂CO₃/toluene<40
Buchwald-HartwigPd-RuPhosCs₂CO₃/dioxane<10
One-Pot SequentialPd(dppf)Cl₂KOH/n-butanol<50

Mechanistic Studies on Halogen Displacement Reactivity

The kinetic preference for C4 substitution stems from the electron-withdrawing effect of N3, rendering C4 more electrophilic. Computational docking into CDK5 reveals:

  • C4 chlorine participates in stronger halogen bonding (2.8 Å) with Leu241 backbone vs. C7 (3.2 Å)
  • C4 substitution enhances π-stacking with Phe80 residue in DYRK1A [1]Nucleophilic aromatic substitution (SNAr) kinetics show C4 reacts 5.3x faster than C7 with piperidine in DMSO. The Hammett constant (σₘ = 0.37) for C4 correlates with its enhanced susceptibility. For amino substituents, protonation states dictate reactivity: neutral amines undergo Pd-catalyzed coupling, while ammonium ions favor SNAr at elevated temperatures [7] [9].

Properties

Product Name

4,7-Dichloropyrido[4,3-D]pyrimidine

IUPAC Name

4,7-dichloropyrido[4,3-d]pyrimidine

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H

InChI Key

YXYITBIPRYGZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.